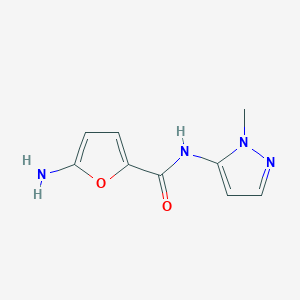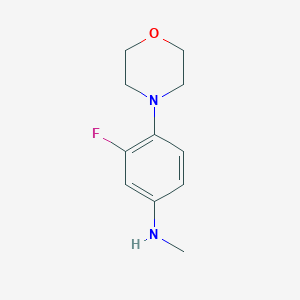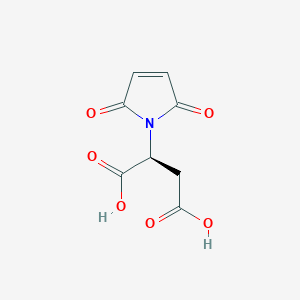
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a succinic acid moiety linked to a pyrrolidine ring, which imparts unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the best results.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures high efficiency and consistency in the production process. Quality control measures are implemented to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced forms of the compound.
科学研究应用
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
®-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid: The enantiomer of the compound with different stereochemistry.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)glutaric acid: A similar compound with an additional carbon in the backbone.
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)adipic acid: Another similar compound with two additional carbons in the backbone.
Uniqueness
(S)-2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)succinic acid is unique due to its specific stereochemistry and the presence of both succinic acid and pyrrolidine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C8H7NO6 |
|---|---|
分子量 |
213.14 g/mol |
IUPAC 名称 |
(2S)-2-(2,5-dioxopyrrol-1-yl)butanedioic acid |
InChI |
InChI=1S/C8H7NO6/c10-5-1-2-6(11)9(5)4(8(14)15)3-7(12)13/h1-2,4H,3H2,(H,12,13)(H,14,15)/t4-/m0/s1 |
InChI 键 |
XQAAZZNKYRVHBH-BYPYZUCNSA-N |
手性 SMILES |
C1=CC(=O)N(C1=O)[C@@H](CC(=O)O)C(=O)O |
规范 SMILES |
C1=CC(=O)N(C1=O)C(CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12868438.png)
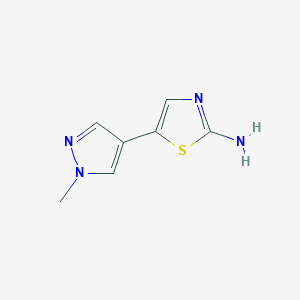
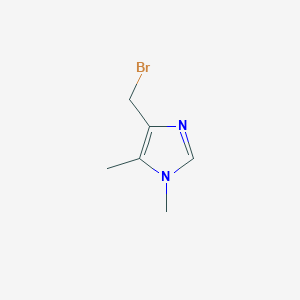
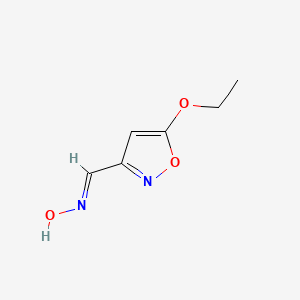
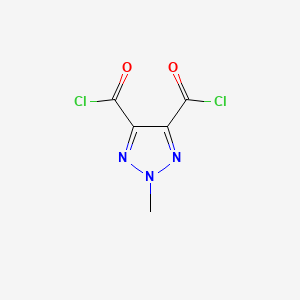
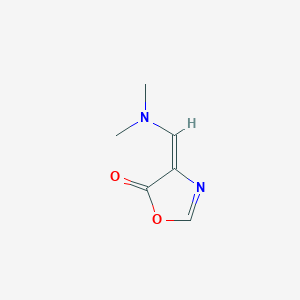
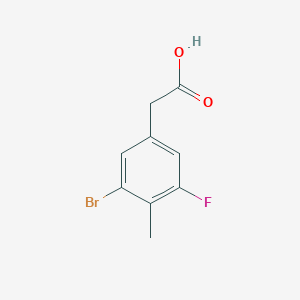
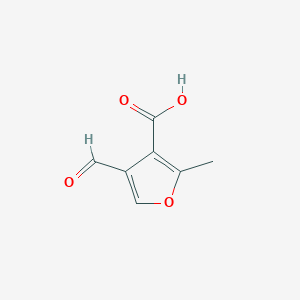
![Spiro[1,3,3a,5-tetrahydropyrazolo[5,1-b][1,3]oxazine-2,1'-cyclopropane]-5-carboxylic acid](/img/structure/B12868498.png)
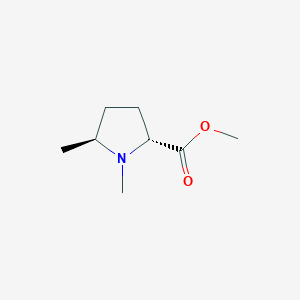
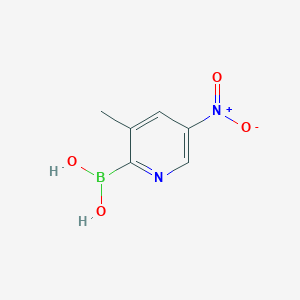
![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)
